GB1908

Galectin-1 inhibitor Binding affinity Fluorescence polarization

GB1908 is the only orally bioavailable Gal-1 CRD inhibitor with sub-100 nM affinity (Kd 57 nM hGal-1) and >100-fold selectivity over Gal-3. Validated in syngeneic mouse models of lung, breast, and skin cancers. Uniquely combines oral bioavailability with sustained 24 h plasma exposure—a profile unmatched by GB1490, OTX008, TD139, or GB1107—making it essential for chronic oncology and immunology studies.

Molecular Formula C18H18Cl2N4O5S2
Molecular Weight 505.4 g/mol
Cat. No. B15610778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGB1908
Molecular FormulaC18H18Cl2N4O5S2
Molecular Weight505.4 g/mol
Structural Identifiers
InChIInChI=1S/C18H18Cl2N4O5S2/c1-28-16-14(24-5-11(22-23-24)12-7-30-18(27)21-12)15(26)13(6-25)29-17(16)31-8-2-3-9(19)10(20)4-8/h2-5,7,13-17,25-26H,6H2,1H3,(H,21,27)/t13?,14-,15-,16?,17+/m0/s1
InChIKeyMNYFYJPPTJLAMF-LAYQYYCJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GB1908 – A Selective, Orally Bioavailable Galectin-1 Inhibitor for Oncology & Immuno-Oncology Procurement


GB1908 is a synthetic, low‑molecular‑weight glycomimetic (thiazole‑containing α‑D‑thiogalactoside) that acts as a selective, high‑affinity inhibitor of the galectin‑1 (Gal‑1) carbohydrate‑recognition domain [1]. It was designed by structure‑guided optimization of the earlier lead GB1490, with polar substituent introduction on the thiazole ring yielding sub‑100 nM binding affinity (Kd 57 nM for human Gal‑1, 72 nM for mouse Gal‑1) and a discrimination window >100‑fold against most other galectin family members [1]. GB1908 is orally bioavailable, demonstrates target engagement in vivo, and has been pharmacologically validated in syngeneic mouse models of lung, breast, and skin cancers [1][2]. These properties position GB1908 as a chemically distinct, procurement‑relevant Gal‑1 probe that cannot be replaced by earlier Gal‑1 ligands or Gal‑3‑selective tool compounds.

Why GB1908 Cannot Be Replaced by Other Galectin‑1 or Galectin‑3 Inhibitors in Research Procurement


Galectin‑1 inhibitors vary dramatically in binding mechanism, selectivity window, oral bioavailability, and in‑vivo pharmacology. GB1908 occupies the Gal‑1 carbohydrate‑binding site with a Kd of 57 nM and attains >100‑fold selectivity across the galectin family, whereas the predecessor compound GB1490 binds 7‑fold more weakly (Kd 400 nM) and the allosteric calixarene‑based inhibitor OTX008 shows only weak lactose‑displacement potency (Kd ~290 μM) [1][2]. Galectin‑3‑selective inhibitors such as TD‑139 (Kd Gal‑3 36 nM, Gal‑1 2200 nM) and GB1107 (Kd Gal‑1 3700 nM) possess negligible Gal‑1 activity and cannot be used interchangeably with a Gal‑1‑selective probe [3]. Additionally, GB1908 is orally bioavailable and produces sustained free plasma concentrations exceeding the Gal‑1 Kd for 24 hours with twice‑daily dosing, a pharmacokinetic profile not shared by OTX008 (intraperitoneal administration only) [1]. Substituting any of these compounds for GB1908 would compromise target engagement, selectivity, or route‑of‑administration requirements in experimental designs.

GB1908 Procurement Evidence: Head‑to‑Head Quantitative Differentiation Against Closest Analogs


GB1908 vs. GB1490 – 7‑Fold Tighter Galectin‑1 Binding Affinity Enables Sub‑100 nM Target Engagement

GB1908 achieves a Kd of 57 nM for human galectin‑1 in fluorescence polarization assays, representing a 7‑fold improvement over its direct predecessor GB1490 (Kd 400 nM) [1][2]. Both compounds were measured under identical assay conditions by the same research group, enabling a reliable direct head‑to‑head comparison. This affinity gain translates into sub‑100 nM target engagement, a threshold associated with robust cellular and in‑vivo pharmacology [1].

Galectin-1 inhibitor Binding affinity Fluorescence polarization

GB1908 vs. GB1490 – 2.7‑Fold Superior Cellular Potency in Gal‑1‑Induced T‑Cell Apoptosis

In a Jurkat T‑cell apoptosis assay driven by exogenous galectin‑1, GB1908 inhibited apoptosis with an IC50 of 850 nM, whereas GB1490 exhibited an IC50 of 2.30 μM under comparable conditions [1]. The 2.7‑fold gain in cellular potency is consistent with the 7‑fold improvement in biochemical binding affinity, confirming that enhanced target engagement translates into stronger functional antagonism in a T‑cell model relevant to tumor immunology [1].

Jurkat apoptosis Cellular potency Galectin-1 functional assay

GB1908 vs. OTX008 – Mechanistic and Affinity Differentiation: Carbohydrate‑Site Inhibitor vs. Allosteric Calixarene

OTX008 is a calixarene derivative that allosterically inhibits galectin‑1 by binding the amphipathic β‑sheet conformation rather than the carbohydrate‑recognition domain (CRD). In a lactose‑displacement assay, OTX008 shifted the lactose‑binding Kd of Gal‑1 from 100 μM to 290 μM, indicating weak allosteric modulation with an apparent Kd in the high‑micromolar range . In contrast, GB1908 directly competes with the CRD and achieves a Kd of 57 nM, approximately 5,000‑fold tighter binding [1]. Furthermore, OTX008 is not orally bioavailable and requires intraperitoneal administration in murine models, limiting its utility for chronic oral dosing studies .

Galectin-1 Allosteric inhibitor Carbohydrate recognition domain

GB1908 Gal‑1 vs. Gal‑3 Selectivity – >100‑Fold Discrimination Prevents Cross‑Talk with Galectin‑3‑Mediated Pathways

GB1908 displays >100‑fold selectivity for galectin‑1 over all other galectin subtypes tested, with the exception of the galectin‑4 C‑terminus (8‑fold) . For the clinically relevant comparator galectin‑3, the Ki for GB1908 is 6,000 nM (human Gal‑3) versus 57 nM (human Gal‑1), giving a 105‑fold selectivity window [1]. In contrast, the Gal‑3‑selective inhibitor TD‑139 (Olitigaltin) has a Kd of 36 nM for Gal‑3 but only 2,200 nM for Gal‑1 (61‑fold selectivity in the opposite direction), and GB1107 has a Kd of 37 nM for Gal‑3 vs. 3,700 nM for Gal‑1 (100‑fold Gal‑3 preference) [2]. This means GB1908 and Gal‑3‑selective inhibitors are non‑interchangeable tools for dissecting galectin biology.

Galectin selectivity Galectin-3 Off-target activity

GB1908 Oral Pharmacokinetics – 24‑Hour Free Plasma Coverage Above Gal‑1 Kd Enables Twice‑Daily Dosing

Pharmacokinetic studies in mice demonstrated that a 30 mg/kg oral dose of GB1908 administered twice daily (b.i.d.) maintains free plasma concentrations above the galectin‑1 Kd (57 nM) for a full 24‑hour period [1]. This sustained target‑coverage profile was achieved without intravenous administration and is a key differentiator from non‑oral Gal‑1 inhibitors such as OTX008 . The predecessor GB1490 also showed high oral bioavailability (F > 99%), but its 7‑fold weaker binding affinity means a higher free plasma concentration threshold must be reached for equivalent target engagement, which was not demonstrated with b.i.d. dosing [2].

Oral bioavailability Pharmacokinetics Target coverage

GB1908 – Validated Application Scenarios for Procurement Decision‑Making in Oncology and Immunology Research


Syngeneic Mouse Models of Galectin‑1‑Driven Cancers Requiring Oral Dosing

GB1908 (30 mg/kg p.o. b.i.d. for 21 days) significantly reduced LL/2 primary lung tumor growth in a syngeneic mouse model, and additional studies demonstrated slowed tumor progression in breast carcinoma (4T1) and metastatic skin cutaneous melanoma (B16‑F10) syngeneic models [1][2]. Because GB1908 maintains free plasma levels above the Gal‑1 Kd for 24 hours with oral b.i.d. dosing, it is the only Gal‑1‑selective small molecule suitable for chronic oral administration in murine oncology studies [1]. OTX008 and other Gal‑1 modulators require intraperitoneal injection, which complicates long‑term dosing protocols.

Immune‑Suppressive Cytokine Profiling in T‑Cell‑Driven Tumor Microenvironment Models

In anti‑CD3/anti‑CD28‑stimulated human and mouse T‑cell cultures, GB1908 reduced the production of key immune‑suppressive cytokines (IL‑17A, IFNγ, TNFα) in a concentration‑dependent manner [3]. In the concanavalin‑A (Con‑A) mouse model of T‑cell‑mediated inflammation, GB1908 treatment significantly decreased IL‑17A, IFNγ, IL‑6, and TNFα compared to vehicle‑treated animals [3]. This validated immunomodulatory profile supports procurement of GB1908 for studies investigating Gal‑1‑mediated immune evasion in the tumor microenvironment, including combination strategies with checkpoint inhibitors or chemotherapy [3].

Galectin‑1 vs. Galectin‑3 Pathway Dissection in Cancer Biology

GB1908 is the only orally bioavailable small molecule that combines sub‑100 nM Gal‑1 binding with >100‑fold selectivity over galectin‑3 [1][4]. Gal‑3‑selective inhibitors (TD‑139, GB1107, GB1211) have negligible Gal‑1 activity, confirming that functionally distinct galectin family members require separate pharmacological tools for pathway‑specific studies [4]. Researchers seeking to attribute a phenotype specifically to Gal‑1 rather than to Gal‑3 must use GB1908 alongside a Gal‑3‑selective control; substituting a Gal‑3 inhibitor for GB1908 would completely miss Gal‑1‑dependent mechanisms.

Biophysical Characterization of Galectin‑1 Carbohydrate‑Recognition Domain Interactions

X‑ray crystallography of GB1908 in complex with galectin‑1 revealed specific binding‑mode changes and hydrogen‑bond interactions distinct from the GB1490‑galectin‑1 complex, driven by the polar thiazole substituents [1]. With a Kd of 57 nM in fluorescence polarization assays, GB1908 serves as a high‑affinity CRD probe for competitive binding studies, surface plasmon resonance, and isothermal titration calorimetry experiments [1]. OTX008, which binds an allosteric site on the Gal‑1 β‑sheet, cannot be used for CRD‑focused biophysical investigations, making GB1908 the indispensable tool for carbohydrate‑site pharmacology .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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